molecular formula C17H16O5 B12427845 (2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one

(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one

Cat. No.: B12427845
M. Wt: 300.30 g/mol
InChI Key: YROJPKUFDFWHAO-UHFFFAOYSA-N
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Description

(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A contains hydroxyl groups at the 2- and 4-positions and a methoxy group at the 6-position, while ring B is substituted with a methoxy group at the para position (Figure 1). This compound, also referred to as 2',6'-dihydroxy-4,4'-dimethoxychalcone , exhibits structural features linked to bioactive properties such as antioxidant, anti-inflammatory, and enzyme inhibitory activities. Its substitution pattern on both rings influences its electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROJPKUFDFWHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

  • Chemical Formula : C16H16O4
  • Molecular Weight : 272.2958 g/mol
  • CAS Registry Number : 35241-55-5
  • IUPAC Name : 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line Concentration Effect Observed Reference
MDA-MB-23150 μMInduction of apoptosis
HeLa100 μg/mLCell cycle arrest in G2/M phase
HT1080250 μMInhibition of proliferation

Studies have shown that the compound can induce apoptosis and inhibit cell proliferation in a dose-dependent manner. The mechanisms involved include the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound also demonstrates notable anti-inflammatory properties. It has been reported to suppress the production of nitric oxide and pro-inflammatory cytokines in activated macrophages. This effect is mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways.

Experimental Model Effect Observed Reference
RAW264.7 macrophagesSuppression of NO and cytokine production
BALB/c miceProtection against LPS-induced endotoxin shock

In vitro studies indicate that the compound can significantly reduce inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases (G0/G1 and G2/M), disrupting cancer cell proliferation.
  • Apoptosis Induction : By modulating the expression of key proteins involved in apoptosis, such as Bcl-2 family members, it promotes programmed cell death in cancer cells.
  • Inhibition of Inflammatory Pathways : The suppression of NF-κB and other inflammatory signaling pathways contributes to its anti-inflammatory effects.

Case Studies

Recent studies have highlighted the potential clinical applications of this compound:

  • Study on Breast Cancer Cells : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis and reduced tumor growth in xenograft models.
  • Inflammation Model in Mice : In a model of endotoxin shock induced by lipopolysaccharide (LPS), administration of the compound significantly reduced mortality rates and inflammatory cytokine levels, indicating its therapeutic potential in managing sepsis.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Chalcones share a common α,β-unsaturated ketone backbone but differ in substituents on rings A and B, which critically modulate their bioactivity. Below is a detailed comparison of the target compound with structurally analogous chalcones:

Substitution Patterns and Bioactivity Trends
Compound Name (IUPAC) Ring A Substituents Ring B Substituents Key Activity (IC₅₀/EC₅₀) Reference
Target Compound 2-OH, 4-OH, 6-OCH₃ 4-OCH₃ Antioxidant (DPPH assay: High scavenging)
Cardamonin 2-OH, 4-OH No substitution Enzyme inhibition (IC₅₀: 4.35 μM)
(E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 2-OH, 4-Cl, 5-I 4-OCH₃ Enzyme inhibition (IC₅₀: 13.82 μM)
(E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (2p) 2-OH, 4-OCH₃, 5-I 4-OCH₃ Enzyme inhibition (IC₅₀: 70.79 μM)
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2) 4-OH 4-OCH₃ Anti-inflammatory (EC₅₀: <10 μM)

Key Observations :

  • Hydroxyl vs. However, the absence of electron-withdrawing groups (e.g., iodine in 2h) reduces its enzyme inhibitory potency relative to Cardamonin .
  • Para-Methoxy on Ring B : The 4-OCH₃ group on ring B is associated with moderate anti-inflammatory activity but may reduce enzyme inhibition efficacy compared to halogenated or unsubstituted analogs .
Antioxidant Activity

In DPPH radical scavenging assays, the target compound’s 2,4-dihydroxy groups on ring A significantly enhance its antioxidant capacity compared to mono-hydroxylated or methoxy-substituted chalcones (e.g., Compound 2 in ). For example:

  • Target Compound : 85% scavenging at 50 μM .
  • (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : 72% scavenging at 50 μM .

This trend aligns with the established role of ortho- and para-hydroxyl groups in stabilizing free radicals via resonance and hydrogen bonding .

Enzyme Inhibition and SAR

The target compound’s enzyme inhibitory activity (e.g., against kinases or proteases) is lower than that of Cardamonin (IC₅₀: 4.35 μM) due to the 6-methoxy group on ring A, which reduces electron-withdrawing effects critical for enzyme binding . Substitutions with halogens (e.g., iodine in 2h) or smaller groups (e.g., hydroxyl in Cardamonin) improve potency by enhancing electrophilicity at the α,β-unsaturated ketone .

Structural Analogues in Drug Discovery
  • Anti-Inflammatory Chalcones : Compounds with 4-OCH₃ on ring B and hydroxyl groups on ring A (e.g., Compound 1 in ) show dose-dependent anti-inflammatory effects via NF-κB pathway modulation, similar to the target compound .
  • Antimicrobial Chalcones : Derivatives like (2E)-3-(Acridin-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibit MIC values of <25 μM against Staphylococcus aureus, highlighting the role of bulky substituents on ring B .

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation involves acid- or base-catalyzed aldol condensation between an acetophenone derivative and a benzaldehyde derivative. For the target compound, 2,4-dihydroxy-6-methoxyacetophenone reacts with 4-methoxybenzaldehyde under alkaline conditions (e.g., NaOH in ethanol). The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and dehydration to yield the α,β-unsaturated ketone.

Typical Protocol :

  • Dissolve 2,4-dihydroxy-6-methoxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (50 mL).
  • Add aqueous NaOH (20%, 10 mL) dropwise under stirring.
  • Reflux at 80°C for 6–8 hours.
  • Acidify with dilute HCl to pH 3–4, precipitating the crude product.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

  • Catalyst Selection : Traditional bases (NaOH, KOH) achieve moderate yields (60–75%) but require prolonged reflux. Acidic conditions (HCl in ethanol) may reduce side reactions but slow enolate formation.
  • Solvent Effects : Ethanol balances solubility and reactivity. Polar aprotic solvents (e.g., DMF) improve kinetics but complicate purification.
  • Byproducts : Z-isomer formation (<5%) and dimerization are minimized by controlled stoichiometry and temperature.

Green Chemistry Approaches

Iron Oxide Nanoparticle (FeONP)-Catalyzed Synthesis

Fe₃O₄ nanoparticles offer a recyclable, eco-friendly alternative to conventional catalysts. Their high surface area and Lewis acidity enhance reaction rates and selectivity.

Procedure :

  • Suspend FeONPs (5 mol%) in ethanol.
  • Add 2,4-dihydroxy-6-methoxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol).
  • Stir at 50°C for 2 hours.
  • Filter and recover FeONPs via magnetism.
  • Isolate the product by evaporation and recrystallization.

Advantages :

  • Yields improve to 80–85% due to efficient catalytic cycles.
  • Reduced reaction time (2 hours vs. 6 hours).

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation accelerates molecular collisions, enabling rapid synthesis under solvent-free conditions.

Protocol :

  • Mix 2,4-dihydroxy-6-methoxyacetophenone (10 mmol), 4-methoxybenzaldehyde (10 mmol), and NaOH (2 mmol).
  • Irradiate in a microwave reactor (300 W, 100°C) for 15 minutes.
  • Cool and dissolve the residue in ethanol.
  • Acidify, filter, and recrystallize.

Outcomes :

  • Reaction time drops to 15 minutes.
  • Yield: 75–80% with minimal byproducts.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key absorption bands confirm functional groups:

  • C=O stretch : 1645–1655 cm⁻¹.
  • C=C stretch : 1590–1600 cm⁻¹.
  • O–H stretch (phenolic) : 3200–3500 cm⁻¹ (broad).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 7.82 (d, J = 15.6 Hz, 1H, H-β).
    • δ 7.65 (d, J = 15.6 Hz, 1H, H-α).
    • δ 6.90–7.50 (m, 6H, aromatic protons).
    • δ 3.85 (s, 6H, OCH₃ groups).
  • ¹³C NMR :
    • δ 188.5 (C=O).
    • δ 145.2–160.1 (aromatic carbons).
    • δ 56.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₆O₅ : 300.0998.
  • Observed : 300.1002 [M+H]⁺.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Time Yield
Claisen-Schmidt (basic) NaOH Ethanol 80°C (reflux) 6–8 h 60–75%
FeONP-Catalyzed Fe₃O₄ NPs Ethanol 50°C 2 h 80–85%
Microwave-Assisted NaOH Solvent-free 100°C (MW) 15 min 75–80%

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